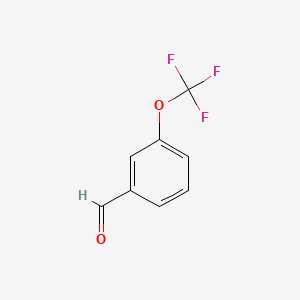

3-(Trifluoromethoxy)benzaldehyde

描述

Significance of Fluorine and Fluorinated Moieties in Chemical Biology and Materials Science

The introduction of fluorine and fluorinated moieties into organic molecules has become a pivotal strategy in the fields of chemical biology and materials science. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, impart significant changes to the parent molecule's characteristics.

Impact on Molecular Properties and Reactivity

The substitution of hydrogen with fluorine can dramatically alter a molecule's physical, chemical, and biological properties. Key impacts include:

Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation by enzymes like cytochrome P450. This increased stability often leads to a longer biological half-life for fluorinated compounds.

Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve its in vivo uptake and transport. The trifluoromethoxy group (-OCF3), in particular, is known to increase lipophilicity.

Binding Affinity: The high electronegativity of fluorine can alter the electronic distribution within a molecule, potentially leading to stronger interactions with biological targets such as enzymes and receptors. This can result in increased potency and selectivity.

Conformational Effects: The presence of fluorine can influence the preferred conformation of a molecule, which can be critical for its interaction with a biological target.

Acidity (pKa): The strong electron-withdrawing nature of fluorine can increase the acidity of nearby functional groups.

The trifluoromethoxy group is a particularly interesting fluorinated moiety. It is more stable and lipophilic than a methoxy (B1213986) group and possesses a strong electron-withdrawing capacity, making it resistant to enzymatic breakdown.

Relevance in Drug Discovery and Development

The strategic incorporation of fluorine is a well-established and widely used tactic in medicinal chemistry to enhance the properties of drug candidates. In recent years, a significant percentage of newly approved drugs have been organofluorine compounds. Fluorine's ability to improve metabolic stability, binding affinity, and pharmacokinetic profiles makes it a valuable tool for medicinal chemists.

The trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups are increasingly important in the design of new pharmaceuticals. These groups can act as bioisosteres for other atoms or groups, mimicking their size and shape while offering unique electronic properties. For instance, the trifluoromethyl group is often used as a bioisostere for a chlorine atom due to their similar steric requirements.

Applications in Agrochemicals

Fluorinated compounds have revolutionized the agrochemical industry by providing more effective and sustainable solutions for crop protection. The introduction of fluorine into pesticides, herbicides, and fungicides can lead to:

Enhanced Efficacy and Selectivity: Fluorinated agrochemicals often exhibit improved biological activity and can be designed to target specific pests or weeds, minimizing harm to non-target organisms.

Improved Crop Yields and Quality: By effectively controlling pests and diseases, these compounds contribute to higher crop yields.

Reduced Environmental Impact: The increased potency of fluorinated agrochemicals can sometimes allow for lower application rates, potentially reducing their environmental footprint.

Examples of successful fluorinated agrochemicals include insecticides like Fipronil, herbicides such as Flumioxazin, and fungicides like Fluopyram. The trifluoromethyl group is a common feature in many of these compounds.

Positional Isomerism of Trifluoromethoxy-Substituted Benzaldehydes

The position of the trifluoromethoxy group on the benzaldehyde (B42025) ring significantly influences the molecule's properties. This is due to the interplay of electronic and steric effects, which differ between the ortho, meta, and para isomers.

Comparative Analysis with 2-(Trifluoromethoxy)benzaldehyde and 4-(Trifluoromethoxy)benzaldehyde

A comparative analysis of 3-(Trifluoromethoxy)benzaldehyde with its 2- and 4-isomers reveals distinct differences in their physical and chemical characteristics.

Research Trajectory and Future Directions in Organofluorine Chemistry

The field of organofluorine chemistry is experiencing continuous evolution, driven by the increasing demand for sophisticated fluorinated molecules in life sciences and materials science. numberanalytics.com The future research trajectory is shaped by a focus on sustainability, efficiency, and precision. numberanalytics.com

A primary direction is the development of more sustainable and environmentally benign fluorination methods. numberanalytics.comnumberanalytics.com This involves creating new fluorinating agents with reduced toxicity and environmental impact, as well as designing processes that minimize waste. numberanalytics.com Advances in synthesis are key, with significant research focused on catalytic methods that reduce the required amount of reagents. numberanalytics.comcas.cn This includes breakthroughs in organocatalysis, transition-metal catalysis, and biocatalysis using enzymes like fluorinases. cas.cn

Emerging technologies such as electrochemical synthesis and flow chemistry are also gaining prominence. numberanalytics.commdpi.com Electrochemistry offers a potentially less wasteful and more energy-efficient route, while continuous flow processes can improve safety, efficiency, and scalability compared to traditional batch methods. numberanalytics.com

Furthermore, there is a strong push towards greater precision in molecular synthesis. Stereoselective fluorination, which allows for the controlled synthesis of specific chiral isomers, is a critical area of advancement. numberanalytics.comacs.org The development of new chiral catalysts and methodologies is expanding the ability to create complex, three-dimensional fluorinated molecules with high precision. numberanalytics.com Late-stage fluorination, the introduction of a fluorine atom at a late step in a synthetic sequence, remains a highly desirable strategy as it allows for the rapid diversification of complex molecules, which is particularly valuable in drug discovery. cas.cn

The potential for new fluoro-pharmaceuticals is expected to grow in tandem with these advancements in functionalization methodologies. nih.govacs.org As synthetic strategies for incorporating groups like -SCF₃ and -OCF₃ become more sophisticated, the discovery of new fluorine-containing drugs is likely to accelerate. acs.org

Structure

3D Structure

属性

IUPAC Name |

3-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c9-8(10,11)13-7-3-1-2-6(4-7)5-12/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEVHRCPXFKJHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345520 | |

| Record name | 3-(Trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52771-21-8 | |

| Record name | 3-(Trifluoromethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Route Optimization for 3 Trifluoromethoxy Benzaldehyde

Advanced Synthesis Protocols

Oxidation of 3-(Trifluoromethoxy)benzyl Alcohol

A primary route to 3-(trifluoromethoxy)benzaldehyde involves the oxidation of its corresponding alcohol, 3-(trifluoromethoxy)benzyl alcohol. Several oxidizing systems have been developed to achieve this transformation efficiently and selectively.

A highly effective method for the oxidation of 3-(trifluoromethoxy)benzyl alcohol utilizes a nitroxyl (B88944) radical catalyst, such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) or 2-azaadamantane-N-oxyl (AZADO), in combination with an imide co-catalyst and sodium hypochlorite (B82951) (NaOCl) as the terminal oxidant. chemicalbook.com The reaction is typically carried out in the presence of potassium carbonate (K₂CO₃) and cyanuric acid in a solvent like ethyl acetate. chemicalbook.com

This system operates under mild conditions, generally at temperatures between 0 and 10°C, and offers high yields. chemicalbook.com The general procedure involves mixing the alcohol with K₂CO₃, cyanuric acid, and the nitroxyl radical catalyst. chemicalbook.com An aqueous solution of NaOCl is then added, and the reaction is stirred until completion. chemicalbook.com The product is subsequently extracted and purified. chemicalbook.com

Table 1: Oxidation of 3-(Trifluoromethoxy)benzyl Alcohol using Nitroxyl Radical Systems chemicalbook.com

| Catalyst | Co-catalyst | Oxidant | Base | Solvent | Temperature (°C) |

|---|

This interactive table summarizes the key reagents and conditions for the nitroxyl radical-catalyzed oxidation.

Besides nitroxyl radical systems, other oxidizing agents have been successfully employed for the conversion of 3-(trifluoromethoxy)benzyl alcohol to the corresponding aldehyde.

Pyridinium Chlorochromate (PCC): PCC is a well-established and versatile oxidizing agent for the selective oxidation of primary alcohols to aldehydes. wikipedia.orglibretexts.org The reaction is typically performed in an anhydrous solvent like dichloromethane (B109758) to prevent over-oxidation to the carboxylic acid. wikipedia.orglibretexts.orgmdma.ch PCC offers the advantage of being a stable, commercially available reagent. mdma.ch However, the chromium byproducts generated are considered hazardous, which can complicate purification and waste disposal. mdma.chasianpubs.org The use of PCC on a solid support like silica (B1680970) gel can facilitate the removal of these byproducts. mdma.ch

Manganese Dioxide (MnO₂): Activated manganese dioxide is another effective reagent for the oxidation of benzylic alcohols, such as 3-(trifluoromethoxy)benzyl alcohol, to their corresponding aldehydes. commonorganicchemistry.com This heterogeneous oxidation is typically carried out by stirring the alcohol with an excess of MnO₂ in a suitable solvent like dichloromethane or chloroform (B151607) at room temperature or with gentle heating. commonorganicchemistry.com The reaction is known for its selectivity, as it generally does not oxidize other functional groups. commonorganicchemistry.com The solid nature of the reagent and its byproducts allows for easy removal by filtration. commonorganicchemistry.comrsc.org

Table 2: Comparison of Alternative Oxidizing Agents

| Oxidizing Agent | Typical Solvent | Key Advantages | Key Disadvantages |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | Dichloromethane | High efficiency, good selectivity | Hazardous chromium byproducts |

This interactive table compares the advantages and disadvantages of PCC and MnO₂ for the oxidation of 3-(trifluoromethoxy)benzyl alcohol.

In-Situ Hydrolysis Methods for Trifluoromethoxybenzaldehyde Derivatives

An alternative synthetic approach involves the in-situ hydrolysis of trifluoromethoxybenzaldehyde derivatives. For instance, compounds with a dichloromethyl group can be hydrolyzed to the corresponding aldehyde. One documented method involves heating m-dichloromethylphenyl benzoate (B1203000) with water and calcium carbonate under pressure to yield m-hydroxybenzaldehyde, which can then be a precursor for introducing the trifluoromethoxy group. researchgate.netorgsyn.org More advanced methods focus on the hydrolysis of trifluoromethyl groups on an aromatic ring to form carboxylic acids, which can then be reduced to the aldehyde. nih.gov This hydrolysis is often achieved using a potent mixture of fuming sulfuric acid and boric acid. nih.gov

Fluorination Reactions for Introducing Trifluoromethoxy Group Precursors

The introduction of the trifluoromethoxy group is a critical step in the synthesis of this compound. This is often achieved through fluorination reactions on a precursor molecule.

Nucleophilic fluorination is a common strategy for forming the C-F bonds necessary for the trifluoromethoxy group. illinois.edu A prevalent method involves the use of the Ruppert-Prakash reagent, trifluoromethyltrimethylsilane (TMSCF₃), which acts as a source of the nucleophilic trifluoromethyl anion (CF₃⁻). wikipedia.orgillinois.edu This anion can then react with a suitable electrophile.

Another approach is the direct nucleophilic fluorination of a precursor. For instance, the synthesis of [¹⁸F]fluoroform has been achieved from N-difluoromethyltriazolium triflate, where the triazolium group acts as an excellent leaving group in a nucleophilic substitution reaction with a fluoride (B91410) ion source like cesium fluoride (CsF) or tetrabutylammonium (B224687) fluoride (TBAF). rsc.org Such strategies could potentially be adapted for the synthesis of trifluoromethoxy-containing aromatics.

Electrophilic Fluorination Routes

Electrophilic fluorination represents a significant pathway for the introduction of fluorine into aromatic systems. In the context of synthesizing compounds like this compound, this can involve the direct fluorination of a precursor molecule. One notable example is the silver-catalyzed electrophilic Ar-F bond-forming reaction. This method utilizes an electrophilic fluorinating reagent, such as F-TEDA-PF6, in the presence of a silver catalyst like Ag2O. nih.gov The proposed mechanism for this type of reaction involves three key steps:

Transmetallation: An aryl-metal species, often an organotin compound, transfers its aryl group to the silver(I) catalyst.

Oxidation: The resulting arylsilver(I) complex is then oxidized by the electrophilic fluorinating reagent, leading to a high-valent arylsilver fluoride species.

Reductive Elimination: This final step involves the formation of the carbon-fluorine bond and regeneration of the catalyst. nih.gov

This approach has been successfully applied to the late-stage fluorination of complex molecules. nih.gov Another strategy involves palladium-catalyzed electrophilic fluorination of C-H bonds, often guided by a directing group to ensure regioselectivity. nih.gov

Transition-Metal Catalysis in Carbon-Fluorine Bond Formation

Transition-metal catalysis has become an indispensable tool in modern organic synthesis, offering efficient and selective methods for constructing challenging bonds, including the carbon-fluorine bond. organicreactions.orgnih.gov The formation of aryl-CF3 bonds, crucial for synthesizing trifluoromethylated compounds, has seen significant advancements. nih.gov

One of the primary challenges in C-F bond formation via cross-coupling is the reductive elimination step. nih.gov The high electronegativity and small size of fluorine create a highly polarized and strong metal-fluorine bond, which increases the energy barrier for reductive elimination. nih.gov

Despite these challenges, several successful catalytic systems have been developed:

Copper-Catalyzed Trifluoromethylation: The first copper-catalyzed Ar-CF3 bond-forming reaction was achieved with electron-poor aryl iodides using CuI and 1,10-phenanthroline. nih.gov

Palladium-Catalyzed Trifluoromethylation: A significant breakthrough was the development of a palladium-catalyzed nucleophilic Ar-CF3 bond-forming reaction using aryl chlorides and (trifluoromethyl)triethylsilane (TESCF3) as the CF3 source. This reaction employs a sterically demanding ligand, BrettPhos, to facilitate the process. nih.gov Palladium catalysis can also be used for the directed electrophilic trifluoromethylation of C-H bonds. nih.gov

These transition-metal catalyzed methods provide powerful alternatives for the synthesis of trifluoromethoxy-substituted aromatic compounds. nih.gov

Synthesis of Related Trifluoromethoxybenzaldehyde Analogs

The synthesis of analogs of this compound is essential for exploring structure-activity relationships and developing new functional molecules.

Preparation of 3-Bromo-5-(trifluoromethoxy)benzaldehyde (B1276863)

The synthesis of 3-bromo-5-(trifluoromethoxy)benzaldehyde has been reported through a process that involves the protection of the aldehyde group, followed by other transformations. A detailed procedure describes the reaction of 3-bromo-5-(trifluoromethoxy)benzaldehyde with ethylene (B1197577) glycol in the presence of a catalytic amount of para-toluenesulfonic acid in refluxing toluene. This reaction utilizes a Dean-Stark apparatus to remove water and drive the equilibrium towards the formation of the acetal-protected product.

| Reactant/Reagent | Molar Mass ( g/mol ) | Amount Used | Role |

| 3-Bromo-5-(trifluoromethoxy)benzaldehyde | 269.01 | 2.00 g (7.43 mmol) | Starting Material |

| Ethylene Glycol | Not specified | 2.31 g (37.2 mmol) | Protecting Agent |

| para-Toluenesulfonic acid | Not specified | 50 mg (0.26 mmol) | Catalyst |

| Toluene | Not specified | 50 mL | Solvent |

The reaction yields the protected product as a clear, colorless oil after purification by silica gel chromatography.

Synthesis of 2-Hydroxy-3-(trifluoromethyl)benzaldehyde (B1586021)

The synthesis of 2-hydroxy-3-(trifluoromethyl)benzaldehyde often starts from a protected precursor. A common method involves the demethylation of 2-methoxy-3-(trifluoromethyl)benzaldehyde. While a specific synthesis for 2-hydroxy-3-(trifluoromethyl)benzaldehyde was not found, a similar procedure for the preparation of 2-hydroxy-3,5-bis-trifluoromethylbenzaldehyde (B8308883) from 3,5-bis(trifluoromethyl)anisaldehyde has been described. chemicalbook.com This process uses boron tribromide (BBr3) in dichloromethane to cleave the methyl ether, followed by an aqueous workup to yield the desired hydroxylated product. chemicalbook.com

The protection of hydroxyl groups is a fundamental strategy in multi-step organic synthesis to prevent unwanted side reactions. highfine.com For diols, such as those that could be precursors to hydroxylated benzaldehydes, cyclic acetals and ketals are common protecting groups. highfine.com For instance, benzylidene acetals can be introduced using benzaldehyde (B42025) with an acid catalyst like ZnCl2. highfine.com

Conjugated polymers (CPs) are a class of materials that have gained significant attention for their use in chemical sensors. 20.210.105researchgate.netnih.govmit.edu Their unique electronic and optical properties can be modulated by interactions with analytes, leading to a detectable signal. 20.210.105 The incorporation of specific functional groups, such as hydroxylated trifluoromethyl benzaldehyde derivatives, into the polymer structure can impart selectivity for certain analytes. nih.gov

The sensory mechanism of CP-based sensors can operate through various principles, including changes in electrical conductivity (conductometric sensors) or alterations in their absorption or emission spectra (colorimetric or fluorescent sensors). 20.210.105 For instance, the binding of a metal ion to a receptor site on the polymer can induce a conformational change in the polymer backbone, leading to a shift in its absorption maximum (a colorimetric response). 20.210.105

The design of CP-based sensors often involves the synthesis of functionalized monomers that are then polymerized. nih.gov The hydroxyl and aldehyde groups of molecules like 2-hydroxy-3-(trifluoromethyl)benzaldehyde provide handles for further chemical modification and incorporation into a polymer backbone. These functionalized polymers can then be used to fabricate sensor devices for the detection of a wide range of chemical and biological species. nih.gov

Chemical Reactivity and Derivatization Strategies

Nucleophilic Addition Reactions

The aldehyde group in 3-(Trifluoromethoxy)benzaldehyde is susceptible to attack by nucleophiles, leading to the formation of a diverse range of derivatives.

Grignard reagents, potent organometallic nucleophiles, readily react with this compound to form secondary alcohols. The carbon atom of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde, and subsequent protonation of the resulting alkoxide yields the corresponding secondary alcohol. libretexts.org This reaction is a fundamental method for creating new carbon-carbon bonds. libretexts.org For instance, the reaction of this compound with a Grignard reagent like phenylmagnesium bromide would yield (3-(trifluoromethoxy)phenyl)(phenyl)methanol. The efficiency of Grignard reactions can be influenced by the choice of solvent, with ethers like diethyl ether and 2-methyltetrahydrofuran (B130290) (2-MeTHF) being commonly employed. researchgate.net

| Reactant | Reagent | Product |

| This compound | Phenylmagnesium Bromide | (3-(trifluoromethoxy)phenyl)(phenyl)methanol |

The aldol (B89426) reaction is another cornerstone of carbon-carbon bond formation, involving the reaction of an enolate or enol with a carbonyl compound. umkc.edumagritek.com this compound can participate in aldol reactions with ketones that possess α-hydrogens, such as hydroxyacetone (B41140). chemicalbook.com The reaction of this compound with hydroxyacetone has been investigated, particularly in the context of using aldolase (B8822740) antibodies in ionic liquid systems. chemicalbook.com In a typical base-catalyzed aldol condensation, a base abstracts an α-hydrogen from the ketone to form a nucleophilic enolate, which then attacks the carbonyl carbon of the aldehyde. mnstate.edu The resulting β-hydroxy ketone can sometimes undergo dehydration to form an α,β-unsaturated ketone. umkc.edumagritek.com The regioselectivity of the aldol reaction with unsymmetrical ketones like hydroxyacetone can be influenced by the reaction conditions, including the solvent and catalyst used. nih.gov

| Reactant 1 | Reactant 2 | Product (after dehydration) |

| This compound | Hydroxyacetone | 4-(3-(Trifluoromethoxy)phenyl)-3-buten-2-one |

The introduction of fluorine-containing groups is a critical strategy in medicinal chemistry and materials science. researchgate.net Nucleophilic fluoromethylation of aldehydes, including derivatives of benzaldehyde (B42025), provides a direct route to fluorinated alcohols.

While specific studies on the nucleophilic fluoromethylation of this compound are not extensively detailed in the provided results, the general principles can be applied. Reagents like Me3SiCF2SO2Ph and PhSO2CF2H have been utilized for nucleophilic difluoromethylation of aromatic aldehydes. nih.gov The reaction is often initiated by a fluoride (B91410) source, and the counterion of the fluoride can influence the reactivity. nih.gov In related systems, the coordination of lithium to oxygen atoms can play a significant role in directing the stereochemical outcome of nucleophilic additions.

Achieving enantioselectivity in fluoromethylation reactions is a significant goal. Chiral catalysts, such as those derived from cinchona alkaloids, have been successfully employed in the enantioselective nucleophilic difluoromethylation of aromatic aldehydes. nih.gov These catalysts can create a chiral environment around the reacting molecules, leading to the preferential formation of one enantiomer of the fluorinated alcohol. While a specific example with this compound is not provided, the existing methodologies for other aromatic aldehydes suggest that similar enantioselective transformations could be developed for this substrate. nih.gov

Nucleophilic Fluoromethylation of Aldehydes

Oxidation Reactions

The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid. This transformation is a fundamental reaction in organic synthesis, providing access to valuable building blocks. mdpi.com A variety of oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO4), chromium trioxide (CrO3), and milder, more environmentally friendly reagents. organic-chemistry.org

A green chemistry approach for the oxidation of aldehydes to carboxylic acids utilizes diphenyl diselenide as a catalyst in the presence of hydrogen peroxide in water. mdpi.comchemicalbook.com This method has been successfully applied to the oxidation of 3-(Trifluoromethyl)benzaldehyde to yield 3-(Trifluoromethyl)benzoic acid with high efficiency. mdpi.com Another method involves the use of sodium perborate (B1237305) in acetic acid. organic-chemistry.org The resulting 3-(trifluoromethoxy)benzoic acid is a valuable intermediate in its own right, used in the synthesis of various compounds. sigmaaldrich.com

| Starting Material | Oxidizing System | Product |

| This compound | Diphenyl diselenide / H2O2 | 3-(Trifluoromethoxy)benzoic acid |

| This compound | Sodium Perborate / Acetic Acid | 3-(Trifluoromethoxy)benzoic acid |

Conversion to 3-(Trifluoromethoxy)benzoic Acid using Strong Oxidizing Agents

The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding 3-(Trifluoromethoxy)benzoic acid. This transformation is a fundamental reaction in organic synthesis. nih.govresearchgate.net Strong oxidizing agents are typically employed to facilitate this conversion.

One common method involves the use of potassium permanganate (KMnO₄) in an alkaline medium. youtube.com The reaction proceeds by the oxidation of the aldehyde, during which the permanganate is reduced to manganese dioxide (MnO₂). youtube.com Another effective reagent for this oxidation is hydrogen peroxide in the presence of a diphenyl diselenide catalyst, which can provide near-quantitative yields under green chemistry conditions. chemicalbook.com Bimetallic catalysts have also been shown to efficiently catalyze the oxidation of substituted benzaldehydes to their corresponding benzoic acids.

The resulting 3-(Trifluoromethoxy)benzoic acid is a solid at room temperature and serves as a key intermediate in the synthesis of more complex molecules. google.comsigmaaldrich.com

Table 1: Oxidation of this compound

| Oxidizing Agent | Product | Key Features |

|---|---|---|

| Potassium Permanganate (KMnO₄) | 3-(Trifluoromethoxy)benzoic acid | Common and effective method. youtube.com |

| Hydrogen Peroxide/Diphenyl Diselenide | 3-(Trifluoromethoxy)benzoic acid | High yield (99%) under green conditions. chemicalbook.com |

Oxidative Fluorination to Acyl Fluorides

A more specialized oxidation reaction is the conversion of this compound directly to its corresponding acyl fluoride, 3-(Trifluoromethoxy)benzoyl fluoride. This transformation can be achieved through oxidative fluorination. A novel reagent system combining trichloroisocyanuric acid and cesium fluoride has been developed for the direct conversion of aldehydes to acyl fluorides in high yields. nih.gov This method is notable for its applicability to a wide range of substrates, including those with sensitive functional groups. nih.gov

Historically, the synthesis of acyl fluorides often involved harsher reagents. For instance, the reaction of the corresponding benzoyl chloride with anhydrous hydrogen fluoride can produce the acyl fluoride. google.com Another approach involves the deoxyfluorination of the corresponding carboxylic acid.

Table 2: Synthesis of 3-(Trifluoromethoxy)benzoyl Fluoride

| Starting Material | Reagents | Product | Key Features |

|---|---|---|---|

| This compound | Trichloroisocyanuric acid, Cesium fluoride | 3-(Trifluoromethoxy)benzoyl fluoride | Direct conversion, high yield. nih.gov |

| 3-(Trifluoromethoxy)benzoyl chloride | Anhydrous hydrogen fluoride | 3-(Trifluoromethoxy)benzoyl fluoride | Traditional method. google.com |

Reduction Reactions

The reduction of the aldehyde group in this compound yields 3-(Trifluoromethoxy)benzyl alcohol. This is a common and important transformation in organic synthesis. A variety of reducing agents can be employed for this purpose, with sodium borohydride (B1222165) (NaBH₄) being a widely used reagent due to its mildness and selectivity. ugm.ac.idresearchgate.net The reaction is typically carried out in a protic solvent like ethanol (B145695) or methanol. researchgate.net

Ultrasound irradiation has been shown to accelerate the reduction of aldehydes with sodium borohydride, often leading to shorter reaction times and high yields. ugm.ac.idresearchgate.net This method is considered a green chemistry approach as it can sometimes be performed without a solvent. ugm.ac.id Other reducing agents, such as sodium triacetoxyborohydride, can also be used and may offer enhanced selectivity for aldehydes over ketones. mdma.ch

Table 3: Reduction of this compound

| Reducing Agent | Product | Key Features |

|---|---|---|

| Sodium Borohydride (NaBH₄) | 3-(Trifluoromethoxy)benzyl alcohol | Common, mild, and selective. ugm.ac.idresearchgate.net |

| Sodium Borohydride with Ultrasound | 3-(Trifluoromethoxy)benzyl alcohol | Faster reaction, often solvent-free. ugm.ac.idresearchgate.net |

| Sodium Triacetoxyborohydride | 3-(Trifluoromethoxy)benzyl alcohol | Offers high selectivity. mdma.ch |

Condensation Reactions

This compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. nih.gov These compounds, characterized by a carbon-nitrogen double bond (azomethine group), are versatile intermediates in organic synthesis and are known to exhibit a range of biological activities. nih.gov

The synthesis of Schiff bases is typically a straightforward reaction, often involving the mixing of the aldehyde and amine in a suitable solvent, sometimes with acid or base catalysis. nih.gov Microwave-assisted synthesis using solid acid catalysts has emerged as an efficient and environmentally friendly method for preparing trifluoromethylated imines, offering reduced reaction times and improved yields. nih.gov Mechanochemical methods, which involve grinding the reactants together, also provide a solvent-free route to Schiff bases. rsc.org

Reacting this compound with hydrazine (B178648) or substituted hydrazines leads to the formation of hydrazones. nih.govsynchem.de These compounds contain the R₁R₂C=NNR₃R₄ functional group and are valuable precursors for the synthesis of various heterocyclic compounds.

For instance, hydrazones derived from this compound can be cyclized to form 1,3,4-oxadiazoles. nih.govresearchgate.net This cyclization can be achieved using various reagents, such as lead oxide or through oxidative cyclization methods. researchgate.netorganic-chemistry.org The resulting 2,5-disubstituted 1,3,4-oxadiazole (B1194373) ring system is a common motif in medicinal chemistry. organic-chemistry.org A metal-free annulation of hydrazides with benzene-1,3,5-triyl triformate has also been reported as a method to produce 1,3,4-oxadiazoles. nih.govfrontiersin.org

Table 4: Condensation Products of this compound

| Reactant | Product Type | Further Reactions |

|---|---|---|

| Primary Amines | Schiff Bases (Imines) | Used as intermediates in various syntheses. nih.gov |

| Hydrazine/Substituted Hydrazines | Hydrazones | Cyclization to form 1,3,4-oxadiazoles. nih.govresearchgate.net |

Advanced Derivatization for Analytical and Synthetic Purposes

The trifluoromethoxy group in this compound imparts unique electronic properties that can be exploited in various derivatization strategies. These strategies are not only pivotal for creating new molecules but also for enabling sensitive and specific analytical detection.

Derivatization for Chromatographic Analysis (e.g., GC-MS, HPLC)

Chemical derivatization is a powerful tool in chromatography to improve the volatility, thermal stability, and detectability of analytes. For aldehydes like this compound, derivatization is often essential for achieving high sensitivity and selectivity in methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net

Hydrazine-based reagents are widely used for the derivatization of carbonyl compounds to form stable hydrazones, which are amenable to GC-MS analysis. 3,5-Bis(trifluoromethyl)phenylhydrazine (TFMPH) is a particularly effective reagent for this purpose. The reaction of this compound with TFMPH would produce a hydrazone with multiple fluorine atoms, significantly enhancing its detectability by electron capture detection (ECD) and providing a characteristic mass spectrum for MS analysis. coresta.org A study on the measurement of airborne formaldehyde (B43269) utilized TFMPH coated on silica (B1680970) cartridges, demonstrating its utility for quantifying aldehydes in environmental samples with high correlation to established methods. coresta.org Although specific data for this compound is not provided, the general reactivity of aromatic aldehydes with TFMPH suggests a similar, effective derivatization.

Table 1: GC-MS Amenability of Aldehyde Derivatives

| Derivatizing Agent | Analyte | Derivative | Suitability for GC-MS | Reference |

| 3,5-Bis(trifluoromethyl)phenylhydrazine (TFMPH) | Formaldehyde | TFMPH-hydrazone | High, excellent for GC-ECD and GC-MS/SIM | coresta.org |

While this compound is the analyte of interest, it's important to understand related derivatization strategies. Pentafluorobenzaldehyde (B1199891) (PFB) is a common derivatizing agent for primary and secondary amines, converting them into stable imines that are readily analyzed by GC-MS. sigmaaldrich.comnih.gov An optimized method for analyzing biogenic primary alkylamines in wine involves derivatization with PFB, achieving low detection limits and good recoveries. sigmaaldrich.com This highlights the utility of fluorinated benzaldehydes in derivatization for chromatographic analysis.

Table 2: Optimized Conditions for PFB Derivatization of Amines

| Parameter | Optimal Condition |

| pH | 12 |

| Temperature | 24 °C |

| Reaction Time | 30 min |

| PFB Concentration | 10 mg/mL |

Data from a study on biogenic amines in wine. sigmaaldrich.com

For LC-MS analysis, aniline-based mass tags offer a highly specific method for detecting aldehydes. semanticscholar.orgnih.govsigmaaldrich.com These reagents react with aldehydes to form a stable derivative with a permanently charged group, enhancing ionization efficiency and providing a specific mass tag for detection. A study on an aniline-based mass tag, CAX-A, demonstrated high specificity for aldehydes over ketones and quinones. semanticscholar.orgnih.gov The derivatization is typically carried out at room temperature in the presence of a reducing agent like sodium cyanoborohydride. semanticscholar.orgnih.gov In a relevant study, 2-trifluoromethoxybenzaldehyde was used as a standard, indicating the applicability of this method to trifluoromethoxy-substituted benzaldehydes. nih.gov

Table 3: Specificity of Aniline-Based Mass Tag (CAX-A) for Aldehydes

| Compound | Signal-to-Noise (S/N) Ratio |

| Aldehyde | 3388 |

| Ketone | No peak |

| Quinone | 2.3 |

Data from a competitive reaction with an aldehyde, a ketone, and a quinone. semanticscholar.orgnih.gov

Chemical Derivatization X-ray Photoelectron Spectroscopy (CD-XPS)

Chemical Derivatization X-ray Photoelectron Spectroscopy (CD-XPS) is a surface-sensitive analytical technique used to identify and quantify functional groups on a material's surface. globalresearchonline.net In this method, a derivatizing agent containing a unique elemental tag (e.g., fluorine) reacts specifically with a target functional group. Aldehydes, particularly those containing fluorine, are excellent derivatizing agents for primary amino groups on surfaces. sigmaaldrich.comglobalresearchonline.net

The reaction of this compound with surface amino groups would form an imine, and the subsequent detection of the fluorine signal by XPS would confirm the presence and allow for the quantification of these amino groups. Studies have utilized (4-trifluoromethyl)benzaldehyde (TFBA) and pentafluorobenzaldehyde (PFB) for the derivatization of primary amino groups on various surfaces, demonstrating the effectiveness of this approach. sigmaaldrich.comglobalresearchonline.net The trifluoromethoxy group of this compound would serve as a clear marker in XPS analysis.

Derivatization in Curcumin (B1669340) Derivative Synthesis

Curcumin, a natural polyphenol, has garnered significant interest for its medicinal properties, though its clinical application is limited by poor stability and bioavailability. eurjchem.com The synthesis of curcumin derivatives is a major area of research aimed at improving these properties. The Claisen-Schmidt condensation reaction, which involves the reaction of an aldehyde with a ketone, is a common method for synthesizing curcumin analogues.

This compound can be utilized as the starting aldehyde in the synthesis of novel curcumin derivatives. The general synthetic strategy involves the reaction of the aldehyde with a suitable diketone, such as acetylacetone, in the presence of a catalyst. semanticscholar.orgeurjchem.com This approach allows for the incorporation of the trifluoromethoxy-phenyl moiety into the curcumin scaffold, which can significantly alter the biological activity of the resulting molecule. While specific examples detailing the synthesis of curcumin derivatives directly from this compound are not abundant in the readily available literature, the established synthetic routes for other aromatic aldehydes are directly applicable. semanticscholar.orgeurjchem.com The introduction of the trifluoromethoxy group is a known strategy in medicinal chemistry to enhance properties like metabolic stability and cell permeability.

Applications in Medicinal Chemistry and Pharmaceutical Development

Role as a Key Intermediate in Pharmaceutical Synthesis

3-(Trifluoromethoxy)benzaldehyde serves as a fundamental building block in the creation of complex fluorinated organic compounds, which are of significant interest in the pharmaceutical industry. chemimpex.com The aldehyde functional group allows it to readily participate in a variety of chemical reactions, while the trifluoromethoxy group enhances the biological activity and stability of the resulting molecules. chemimpex.com This makes it a valuable precursor for the development of new drugs targeting a range of diseases.

The versatility of this compound as a synthetic intermediate is highlighted by its use in the preparation of various biologically active molecules. For instance, it is a key component in the synthesis of compounds with potential applications in treating cancer and infectious diseases. ontosight.ai Its incorporation into drug candidates can lead to improved efficacy and safety profiles. ontosight.ai

Table 1: Examples of Compounds Synthesized Using this compound

| Compound Class | Therapeutic Area | Reference |

| Fluorinated Organic Compounds | Pharmaceuticals, Agrochemicals | chemimpex.com |

| Bioactive Compounds | General Drug Discovery | chemimpex.com |

| Antitumor Agents | Oncology | chemicalbook.commedchemexpress.com |

| HIF-1 Inhibitors | Oncology | chemicalbook.com |

Synthesis of Antitumor Agents and HIF-1 Inhibitors

The development of novel cancer therapies is a primary focus of medicinal chemistry, and this compound has emerged as a valuable tool in this endeavor. It is utilized in the synthesis of potent antitumor agents, including 2,3-di- and 2,2,3-trisubstituted-3-methoxycarbonyl-γ-butyrolactones. chemicalbook.commedchemexpress.com Derivatives of this benzaldehyde (B42025) have demonstrated antitumor effects against various cancer types, such as nasopharyngeal carcinoma, leukemia, and breast cancer. medchemexpress.com

Furthermore, this compound is instrumental in creating novel chalcone (B49325) derivatives that act as inhibitors of hypoxia-inducible factor-1 (HIF-1). chemicalbook.com HIF-1 is a transcription factor that plays a critical role in tumor survival and progression, particularly in the low-oxygen (hypoxic) environments characteristic of solid tumors. nih.govresearchgate.net By inhibiting HIF-1, these compounds can disrupt key processes that cancer cells rely on, such as angiogenesis and metabolic adaptation, making HIF-1 a significant target for anticancer drug discovery. researchgate.netnih.gov

Table 2: Antitumor Agents and HIF-1 Inhibitors Derived from this compound

| Compound Type | Mechanism of Action | Target Indication | Reference |

| 2,3-di- and 2,2,3-trisubstituted-3-methoxycarbonyl-γ-butyrolactones | Antitumor | Nasopharyngeal carcinoma, leukemia, breast cancer | chemicalbook.commedchemexpress.com |

| Novel Chalcone Derivatives | HIF-1 Inhibition | Cancer | chemicalbook.com |

| Benzimidazole (B57391) Analogues | HIF-1 Pathway Inhibition | Cancer | researchgate.net |

Development of Biologically Active Compounds

The application of this compound extends beyond oncology to the development of a diverse range of biologically active compounds.

Antiviral and Anticancer Agents

The trifluoromethoxy group is a feature in a number of successful pharmaceutical compounds, including a well-known antiviral drug used to treat hepatitis C. ontosight.ai While specific antiviral agents directly synthesized from this compound are not detailed in the provided context, the inclusion of the trifluoromethoxy group is a recognized strategy for enhancing antiviral potency. For instance, the synthesis of phenylpyrazolone-1,2,3-triazole hybrids has been explored for their potential as antiviral agents, including against SARS-CoV-2. nih.gov In the realm of anticancer agents, 1,2,3-triazole-containing compounds have shown promise against lung cancer. nih.gov

CNS Active Compounds

The trifluoromethoxy group can improve a drug's ability to cross the blood-brain barrier, a critical property for compounds targeting the central nervous system (CNS). mdpi.com This enhancement in permeability is crucial for treating neurological and psychiatric disorders.

Anti-inflammatory and Analgesic Drugs

3-(Trifluoromethyl)benzaldehyde, a closely related compound, is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs. chemimpex.com Analgesics are a broad class of drugs used to relieve pain arising from various conditions, including headaches, arthritis, and surgery. drugs.com

Pharmacological Profile Enhancement via Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group is increasingly utilized in drug design due to the unique physicochemical properties it imparts to a molecule. mdpi.comontosight.ai Its presence can significantly influence a drug's biological activity, metabolic stability, and pharmacokinetic profile. mdpi.com

Key advantages of incorporating a trifluoromethoxy group include:

Enhanced Metabolic Stability : The strong carbon-fluorine bonds in the trifluoromethoxy group make it resistant to metabolic degradation by enzymes in the body. mdpi.commanufacturingchemist.com This can lead to a longer drug half-life and reduced dosing frequency.

Improved Lipophilicity : The trifluoromethoxy group is highly lipophilic, which can enhance a drug's ability to permeate cell membranes and cross biological barriers like the blood-brain barrier. mdpi.commanufacturingchemist.com

Increased Binding Affinity : The high electronegativity of the fluorine atoms can lead to stronger interactions with biological targets, such as enzymes and receptors, potentially increasing the drug's potency and selectivity. mdpi.commanufacturingchemist.com

Modulation of Physicochemical Properties : The trifluoromethoxy group can alter a molecule's pKa, conformation, and solubility, which are all critical factors in drug design and performance. hovione.com

The introduction of the trifluoromethoxy group is a strategic approach in medicinal chemistry to optimize the properties of a drug candidate, ultimately aiming for improved therapeutic outcomes. ontosight.aiscilit.com

Influence on Metabolic Stability

A significant challenge in drug development is overcoming rapid metabolism by enzymes, primarily the cytochrome P450 (CYP450) family, which can lead to low bioavailability and short duration of action. The trifluoromethoxy group, as found in this compound, is a powerful tool for enhancing metabolic stability. mdpi.combohrium.com

The increased stability endowed by the -OCF3 group stems from several factors. The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl moiety highly resistant to enzymatic cleavage. mdpi.com Compared to a simple methoxy (B1213986) group (-OCH3), which is susceptible to oxidative demethylation by CYP450 enzymes, the trifluoromethoxy group presents a significant barrier to this metabolic pathway. mdpi.com This resistance is attributed to:

Steric Hindrance: The bulkier trifluoromethoxy group sterically hinders the approach of metabolic enzymes to the oxygen-carbon bond, making enzymatic attack more difficult. mdpi.com

Electronic Effects: The strong electron-withdrawing nature of the three fluorine atoms reduces the electron density on the oxygen atom. This deactivation diminishes its ability to act as a hydrogen bond acceptor, thereby weakening its interaction with the active sites of metabolic enzymes. mdpi.com

Research has demonstrated the practical application of this principle. In studies on picornavirus inhibitors, the replacement of a methyl group with a trifluoromethyl group on a heterocyclic ring provided a "global protective effect" against metabolism by liver microsomes. nih.gov While the initial methyl-containing compound produced eight metabolic products, the trifluoromethyl analogue resulted in only two minor metabolites, showcasing a significant increase in metabolic stability. nih.gov This principle highlights the utility of the trifluoromethoxy group in this compound as a building block for designing drug candidates with improved pharmacokinetic profiles. mdpi.comnih.gov

| Functional Group | Key Property | Impact on Metabolism | Reference |

|---|---|---|---|

| Methoxy (-OCH3) | Susceptible to O-demethylation | Can be readily metabolized by CYP450 enzymes. | mdpi.com |

| Trifluoromethoxy (-OCF3) | Steric Bulk & Strong C-F Bonds | Hinders enzymatic access and resists cleavage. | mdpi.com |

| Electron-Withdrawing Nature | Reduces interaction with metabolic enzymes. | mdpi.com |

Enhancement of Lipophilicity and Cellular Membrane Penetration

The ability of a drug to cross cellular membranes to reach its target is fundamental to its efficacy. This property is largely governed by its lipophilicity, or its affinity for a lipid-like environment. The trifluoromethoxy group is recognized as one of the most lipophilic substituents used in medicinal chemistry. mdpi.com

The introduction of the -OCF3 group significantly increases the lipophilicity of a molecule, a property quantified by the Hansch π parameter. The trifluoromethoxy group has a Hansch π value of +1.04, indicating a strong contribution to lipophilicity. mdpi.com This enhanced lipophilicity, imparted by incorporating a scaffold like this compound, can improve a drug candidate's ability to partition into and permeate through biological membranes. ontosight.aiontosight.ai

| Functional Group | Hansch π Parameter | Relative Lipophilicity | Reference |

|---|---|---|---|

| Trifluoromethyl (-CF3) | +0.88 | High | mdpi.com |

| Trifluoromethoxy (-OCF3) | +1.04 | Very High | mdpi.com |

Design of Fluorescent Probes for Biological Imaging

Fluorescent probes are indispensable tools in chemical biology for visualizing and quantifying specific analytes within complex biological systems, such as living cells. escholarship.orgnih.gov The design of these probes often relies on a "turn-on" or "turn-off" mechanism, where the interaction with a target analyte induces a significant change in fluorescence. nih.gov Benzaldehyde derivatives are frequently employed as reactive components in such probes. rsc.orgresearchgate.net

The aldehyde functional group (-CHO) present in this compound is an electrophilic center that can undergo specific chemical reactions with nucleophilic analytes. For example, aldehydes can react with amines to form imines, a transformation that has been successfully used to create fluorescent sensors. nih.gov In one such design, a fluorophore with a linked amine group is initially non-fluorescent, but upon reaction with an aldehyde, the formation of an imine blocks a photoinduced electron transfer (PeT) quenching process, causing a dramatic increase in fluorescence quantum yield. nih.gov

Therefore, this compound represents a potential building block for developing novel fluorescent probes. Its benzaldehyde moiety can serve as the reactive site for detecting specific biological molecules. rsc.orgresearchgate.net The trifluoromethoxy group, in this context, could further modulate the probe's properties by:

Altering the electronic nature of the benzaldehyde, potentially tuning its reactivity and selectivity towards a target analyte.

Enhancing the probe's solubility in lipid environments and its ability to penetrate cell membranes to reach intracellular targets. ontosight.ai

Providing a unique spectroscopic signature or influencing the photophysical properties of the resulting fluorophore.

While specific fluorescent probes based directly on this compound are not extensively documented in the cited literature, the established use of benzaldehydes in probe design provides a strong rationale for its application in this area. nih.govresearchgate.net

Applications in Materials Science and Advanced Materials

Utilisation in Organic Light-Emitting Diodes (OLEDs)

While fluorinated compounds are integral to the development of modern Organic Light-Emitting Diode (OLED) technology, specific research detailing the direct application of 3-(Trifluoromethoxy)benzaldehyde as a primary component in OLEDs is not extensively documented in the public domain. However, its role as a fluorinated intermediate suggests its potential use in synthesizing more complex molecules for this field. chemimpex.com Suppliers of fine chemicals categorize materials for OLEDs, and this compound is available from such sources, indicating its place within the broader library of chemicals used for electronic materials research. echemi.com The general application of fluorinated building blocks is crucial in creating materials for electronic displays and sensors. ambeed.com

Development of Fluorinated Polymers and Coatings

The presence of the trifluoromethoxy (-OCF₃) group makes this compound a valuable building block in the synthesis of advanced fluorinated polymers and coatings. chemimpex.comambeed.com These polymers are noted for their high performance and are often classified as specialty materials. The incorporation of this aldehyde into polymer structures is a strategy to introduce the unique properties associated with fluorine chemistry. chemimpex.com

A primary driver for using this compound in polymer science is the ability of the trifluoromethoxy group to significantly enhance the material's stability. chemimpex.comambeed.com Research and industrial applications show that incorporating such building blocks can increase the thermal stability of the resulting polymers. ambeed.com Furthermore, the fluorinated group helps improve the chemical resistance of coatings, protecting surfaces from harsh environmental conditions. chemimpex.comambeed.com This makes it a suitable intermediate for materials used in demanding applications where durability is critical. chemimpex.com

Table 1: Properties Conferred by the Trifluoromethoxy Group in Advanced Materials

| Property Enhanced | Application Area | Reference |

|---|---|---|

| Thermal Stability | High-Performance Polymers, Coatings | ambeed.com |

| Chemical Resistance | Advanced Coatings | chemimpex.comambeed.com |

| Hydrophobicity | Advanced Coatings | ambeed.com |

| Biological Activity | Pharmaceuticals, Agrochemicals | chemimpex.com |

Precursors for Liquid Crystals

This compound is identified as a precursor in the synthesis of liquid crystals. ambeed.com The unique electronic properties and structural effects of the trifluoromethoxy group are beneficial for designing molecules with specific mesomorphic (liquid crystalline) phases. Patent literature includes the use of this compound in reaction schemes for producing complex molecules, where the formation of liquid crystal phases is a noted characteristic of the final compounds. google.com Liposomes, which are formed from hydrated liquid crystals, have also been a subject of research in formulations related to compounds derived from similar precursors. google.com

Corrosion Inhibitors

The use of benzaldehyde (B42025) derivatives as corrosion inhibitors for various metals in acidic environments is a well-established area of study. These molecules can adsorb onto a metal surface, forming a protective layer that suppresses corrosion. However, specific studies detailing the performance of this compound as a corrosion inhibitor are not prominently featured in available research. While its structural analogues are investigated for this purpose, its direct application and efficacy in corrosion inhibition remain an area for further exploration.

Computational Chemistry and Spectroscopic Characterization of Derivatives

Spectroscopic Characterization Methodologies

A variety of spectroscopic techniques are essential for the structural elucidation and characterization of 3-(trifluoromethoxy)benzaldehyde and its derivatives.

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution.

The ¹H NMR spectrum of this compound displays characteristic signals for the aldehydic proton and the aromatic protons. The electron-withdrawing nature of the trifluoromethoxy group influences the chemical shifts of the aromatic protons, causing them to appear at a lower field compared to unsubstituted benzaldehyde (B42025). The aldehydic proton typically resonates as a singlet in the downfield region of the spectrum.

In the ¹³C NMR spectrum, the carbonyl carbon of the aldehyde group gives a distinct signal. The carbon atom of the trifluoromethoxy group appears as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons are also influenced by the electronic effects of both the aldehyde and trifluoromethoxy substituents.

For derivatives, such as Schiff bases formed from this compound, the imine proton (-CH=N-) in the ¹H NMR spectrum and the imine carbon in the ¹³C NMR spectrum provide key diagnostic signals for the formation of the new bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key analytical technique used to study the electronic transitions within molecules. For derivatives of this compound, particularly Schiff bases, the UV-Vis spectra are characterized by absorption bands that correspond to π → π* and n → π* electronic transitions.

The π → π* transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These are generally observed in the aromatic ring and the C=N double bond of the imine group in Schiff base derivatives. The n → π* transitions are of lower intensity and result from the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital.

In Schiff base derivatives of substituted benzaldehydes, the position and intensity of these absorption bands can be influenced by the nature and position of the substituents on the aromatic rings, as well as the solvent used for the analysis. The trifluoromethoxy group (-OCF3), being an electron-withdrawing group, can cause a shift in the absorption maxima.

Detailed research findings on Schiff base derivatives of various aldehydes indicate that the electronic spectra typically show characteristic bands for the aromatic systems and the azomethine group. For instance, in a study on benzimidazole (B57391) Schiff base derivatives, absorption bands corresponding to π → π* and n → π* transitions of the C=N group in the benzimidazole moiety were observed. While specific data for this compound derivatives is not extensively tabulated in the literature, a representative table can be constructed based on the typical electronic absorption spectra of similar aromatic Schiff bases.

| Derivative Type | Solvent | λmax (nm) for π → π | λmax (nm) for n → π | Reference |

|---|---|---|---|---|

| Aromatic Schiff Base | Ethanol (B145695) | ~270-320 | ~350-400 | chemicalbook.comresearchgate.net |

| Benzimidazole Schiff Base | Ethanol | ~274-280 | - | chemicalbook.com |

| Carbazole-based Schiff Base | CH3CN | 274, 292 | 380 | nih.govresearchgate.net |

This table provides representative absorption maxima for different types of Schiff base derivatives, illustrating the typical ranges for electronic transitions.

X-ray Crystallography for Molecular Geometry and Stereochemistry

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing definitive information about molecular geometry, bond lengths, bond angles, and intermolecular interactions. Studies on derivatives containing the (trifluoromethoxy)phenyl moiety offer significant insights into the structural influence of the -OCF3 group.

A detailed crystallographic investigation of (trifluoromethoxy)phenylboronic acids, which share the key structural feature of the substituted phenyl ring, reveals important stereochemical aspects. nih.gov For instance, the crystal structure of the ortho-isomer, 2-(trifluoromethoxy)phenylboronic acid, demonstrates the formation of an intramolecular hydrogen bond between a fluorine atom of the trifluoromethoxy group and the hydrogen of a hydroxyl group. nih.gov However, this interaction is noted to be weaker than in its methoxy (B1213986) analogue. nih.gov

In the solid state, derivatives of substituted benzaldehydes often exhibit a variety of non-covalent interactions, such as C–H⋯O hydrogen bonds, π–π stacking, and halogen⋯halogen interactions, which play a crucial role in the formation of their supramolecular structures. researchgate.netacs.org The crystal packing is influenced by the nature and position of the substituents on the phenyl ring. researchgate.net

The molecular structure of these compounds is often non-planar. For example, in a series of multi-substituted benzaldehyde derivatives, the two phenyl rings of a benzyloxybenzene core were found to be twisted relative to each other. researchgate.net In the case of (trifluoromethoxy)phenylboronic acids, the molecules form hydrogen-bonded dimers in the solid state, a common structural motif for arylboronic acids. nih.gov

The precise bond lengths and angles determined by X-ray crystallography provide a basis for understanding the electronic effects of the trifluoromethoxy substituent. The table below presents selected crystallographic data for a related compound, 1-[3,5-bis(trifluoromethyl)phenyl]-2-bromoethan-1-one, which contains the trifluoromethylphenyl moiety, offering a glimpse into the typical bond parameters that might be expected in derivatives of this compound. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Crystal system | Monoclinic | researchgate.net |

| Space group | P21/c | |

| a (Å) | 14.156(5) | |

| b (Å) | 5.0111(16) | |

| c (Å) | 15.535(5) | |

| β (°) | 104.316(5) | |

| Volume (ų) | 1067.7(6) | |

| Z | 4 |

These crystallographic studies are fundamental for correlating the molecular structure with the observed chemical and physical properties of this compound derivatives.

Environmental and Safety Considerations in Research and Handling

Safe Handling Procedures and Personal Protective Equipment

When working with 3-(Trifluoromethoxy)benzaldehyde, it is imperative to adhere to strict safety protocols to prevent exposure and ensure a safe laboratory environment. fishersci.comthermofisher.comthermofisher.com This includes handling the substance in a well-ventilated area, such as under a chemical fume hood, to minimize the inhalation of vapors. fishersci.comthermofisher.comcapotchem.cn Users should avoid contact with skin and eyes and prevent the formation of dust and aerosols. capotchem.cnangenechemical.com It is also crucial to wash hands thoroughly after handling the compound. fishersci.comthermofisher.com

To prevent fire hazards, keep the compound away from heat, sparks, open flames, and other ignition sources. fishersci.comthermofisher.comtcichemicals.com Measures to prevent the build-up of electrostatic charge should also be taken. fluorochem.co.uk In case of a fire, appropriate extinguishing media include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. capotchem.cnlobachemie.com

Table 1: Recommended Personal Protective Equipment

| Protection Type | Recommended Equipment | Standards/Certifications |

| Eye/Face Protection | Safety glasses with side-shields or goggles. fishersci.esfishersci.com | OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. fishersci.comfishersci.com |

| Skin Protection | Protective gloves and a lab coat or long-sleeved clothing. capotchem.cntcichemicals.comfishersci.es Contaminated gloves should be disposed of properly. capotchem.cn | --- |

| Respiratory Protection | For nuisance exposures, a type P95 (US) or type P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges. capotchem.cnangenechemical.com Respirators and their components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU). capotchem.cnangenechemical.com | NIOSH (US) or CEN (EU). capotchem.cnangenechemical.com |

Storage Conditions and Incompatibilities

Proper storage of this compound is crucial for maintaining its stability and preventing hazardous reactions. The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place. fishersci.comthermofisher.cominnospk.com Some sources recommend storage under an inert atmosphere, as the compound can be air-sensitive. thermofisher.com It is also advised to keep it away from heat, sparks, and flame. fishersci.comthermofisher.com For long-term storage of stock solutions, temperatures of -80°C (for use within 6 months) or -20°C (for use within 1 month) under nitrogen are recommended. medchemexpress.com

This compound is incompatible with several classes of substances. It is crucial to avoid contact with strong oxidizing agents, strong bases, acids, acid chlorides, and acid anhydrides. fishersci.comthermofisher.comcapotchem.cn

Hazardous Decomposition Products

Thermal decomposition of this compound can lead to the release of hazardous and irritating gases and vapors. fishersci.com Under fire conditions, the compound can decompose to form carbon oxides (carbon monoxide and carbon dioxide) and hydrogen fluoride (B91410). fishersci.comchemicalbook.com

Environmental Precautions and Waste Disposal

Care must be taken to prevent the release of this compound into the environment. capotchem.cnchemicalbook.com Spills should be contained and collected with a non-combustible absorbent material like sand, earth, or vermiculite. chemicalbook.com

Proper waste disposal is essential. The compound and its containers should be disposed of through a licensed professional waste disposal service. fishersci.comcapotchem.cnchemicalbook.com It is important not to mix it with other waste and to handle uncleaned containers as if they were the product itself. chemicalbook.com

Avoidance of Release into Drains and Waterways

Under no circumstances should this compound be allowed to enter drains, surface water, or the sanitary sewer system. fishersci.comcapotchem.cnchemicalbook.com Its release into waterways should be strictly avoided due to its potential toxicity to aquatic life. capotchem.cnchemicalbook.com If significant spillages occur that cannot be contained, local authorities should be notified. thermofisher.com

Broader Impact and Future Research Directions

Potential for Novel Catalyst Development in Fluorination

The selective introduction of fluorine into organic molecules is a cornerstone of modern chemistry, yet it presents significant challenges. scilit.com The development of efficient and selective catalysts for fluorination is a major area of research, with contributions from transition metal catalysts, organocatalysts, and photocatalysts. mdpi.com Fluorinated compounds themselves, including derivatives of 3-(Trifluoromethoxy)benzaldehyde, offer potential as ligands or components of novel catalytic systems.

The strong electron-withdrawing nature of the trifluoromethoxy group can significantly modulate the electronic properties of a potential catalyst scaffold. This influence could be harnessed to fine-tune the activity and selectivity of catalysts in C-H fluorination reactions, a highly sought-after transformation that avoids the need for pre-functionalized substrates. cas.cn For instance, chiral ligands derived from fluorinated benzaldehydes could be employed in asymmetric fluorination, a critical process for producing enantiomerically pure pharmaceutical agents. escholarship.orgacs.org Researchers have successfully used various catalysts, including those based on palladium, copper, and scandium, in conjunction with electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor, to achieve enantioselective fluorination of carbonyl compounds. acs.orgnih.govbeilstein-journals.org The development of new catalysts, potentially incorporating the trifluoromethoxy motif, could lead to milder reaction conditions, broader substrate scope, and improved stereoselectivity in these vital transformations. mdpi.comeurekalert.org

Key Fluorinating Agents and Catalytic Systems

| Fluorinating Agent | Catalyst Type | Key Advantages | Reference |

|---|---|---|---|

| Selectfluor | Transition Metal, Organocatalyst | Bench-stable, crystalline, broad functional group tolerance, operationally simple. | mdpi.comacs.org |

| N-fluorobenzenesulfonimide (NFSI) | Transition Metal, Organocatalyst | Versatile, enables redox-neutral processes, suitable for late-stage C–H fluorination. | mdpi.comacs.org |

| AlkylFluor / Synfluor | Various | Modern reagents used in diverse catalytic systems. | scilit.com |

| Silver (e.g., AgNO3, AgF) | Transition Metal | Enables chemoselective decarboxylative fluorination and fluorination of benzoic acid derivatives. | mdpi.combeilstein-journals.org |

| Palladium (e.g., Pd(II) complexes) | Transition Metal | Effective for enantioselective fluorination and C-H activation. | nih.govbeilstein-journals.org |

Exploration of Structure-Activity Relationships in Fluorinated Compounds

The incorporation of fluorine-containing groups is a powerful strategy in medicinal chemistry to enhance the efficacy of drug candidates. nih.govbohrium.com The trifluoromethoxy (-OCF₃) group, in particular, offers a unique combination of properties that can profoundly influence a molecule's biological activity. mdpi.com Understanding the structure-activity relationships (SAR) of these compounds is crucial for rational drug design. mdpi.com

The -OCF₃ group is one of the most lipophilic substituents used in drug design, which can enhance a molecule's ability to cross cell membranes and improve its pharmacokinetic profile. mdpi.comnih.gov Compared to the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy group has a less pronounced electron-withdrawing effect but greater lipophilicity. mdpi.comnih.gov These differences allow for fine-tuning of a molecule's properties, such as binding affinity to biological targets and metabolic stability. nih.govmdpi.com

SAR studies often involve comparing a series of analogues where a specific group is systematically varied. For example, a comparative study on p97 inhibitors revealed that a trifluoromethoxy-substituted indole (B1671886) was a better biochemical match for the trifluoromethyl lead structure than a pentafluorosulfanyl (-SF₅) analogue was, despite the -SF₅ and -CF₃ groups having more similar electronic effects. nih.gov This highlights that the interplay of steric, electronic, and lipophilic factors is complex and not always predictable. Statistical analyses of large compound datasets have shown that while replacing a methyl group with a trifluoromethyl group does not improve bioactivity on average, it can lead to a significant increase in potency in a notable subset of cases (9.19%). acs.org Future research will continue to dissect these intricate relationships to better predict the impact of fluorinated substituents.

Comparative Properties of Fluorinated Substituents

| Substituent | Hansch π Value (Lipophilicity) | Key Characteristics | Reference |

|---|---|---|---|

| -CH₃ (Methyl) | +0.56 | Baseline for comparison. | acs.org |

| -CF₃ (Trifluoromethyl) | +0.88 | Strong electron-withdrawing, high metabolic stability, bioisostere for chlorine. | mdpi.comnih.gov |

| -OCF₃ (Trifluoromethoxy) | +1.04 | Highly lipophilic, metabolically stable, modulates pKa. | mdpi.comnih.gov |

| -SF₅ (Pentafluorosulfanyl) | +1.23 | More electronegative and larger than -CF₃, metabolically very stable. | nih.gov |

Sustainable Synthesis Approaches for Fluorinated Building Blocks

The growing importance of organofluorine compounds in various industries has brought the environmental impact of their synthesis into sharp focus. cas.cnsocietechimiquedefrance.fr Traditional fluorination methods often use hazardous reagents like elemental fluorine (F₂) or hydrogen fluoride (B91410) (HF), which are highly toxic and corrosive. numberanalytics.com Consequently, there is a strong drive toward developing more sustainable and "green" synthetic routes for producing key fluorinated building blocks, such as this compound.

Sustainable approaches aim to reduce waste, lower energy consumption, and use less hazardous materials. numberanalytics.com Key areas of development include:

Electrochemical Fluorination: This method uses electricity to drive fluorination reactions, avoiding the need for dangerous chemical oxidants and often proceeding under mild conditions. numberanalytics.com

Photochemical Fluorination: Using light to initiate fluorination can provide alternative reaction pathways that are often more selective and energy-efficient. numberanalytics.com

Safer Fluoride Sources: Research is ongoing to replace hazardous reagents with safer, solid fluoride sources like alkali metal fluorides, which are easier to handle. cas.cn

Catalytic Methods: The development of catalytic C-H activation/fluorination cycles reduces the need for pre-functionalized starting materials, leading to more atom-economical processes. cas.cn

These greener strategies are not only environmentally beneficial but also enhance the safety and efficiency of chemical manufacturing. numberanalytics.comoup.com As regulations become stricter, the adoption of sustainable practices will be essential for the continued production and application of fluorinated compounds. societechimiquedefrance.fr

Advanced Applications in Chemical Biology beyond Current Scope

The unique properties of fluorinated compounds make them powerful tools for exploring biological systems, an area known as chemical biology. acs.org The field is moving beyond simply incorporating fluorine into therapeutics and toward using fluorinated molecules as sophisticated probes and reporters for studying biological processes in real-time within living cells. wikipedia.org

One of the most exciting frontiers is the use of fluorinated molecules in bioorthogonal chemistry . wikipedia.org This refers to chemical reactions that can occur inside a living system without interfering with native biochemical processes. wikipedia.orgnih.gov Fluorinated groups can be incorporated into chemical reporters that are then attached to biomolecules of interest (like proteins or glycans). A complementary probe can then be introduced, which reacts specifically with the fluorinated reporter, allowing for visualization or isolation of the target biomolecule. nih.govresearchgate.net For example, fluorogenic reactions, where non-fluorescent starting materials react to form a highly fluorescent product, are invaluable for "no-wash" live-cell imaging. acs.org

Furthermore, the fluorine-19 (¹⁹F) isotope is an ideal nucleus for Nuclear Magnetic Resonance (NMR) spectroscopy. Since fluorine has a low natural abundance in biological systems, ¹⁹F NMR offers a background-free window to observe the structure and dynamics of molecules. acs.org Researchers are designing novel ¹⁹F NMR probes, such as uridine (B1682114) derivatives with a 4'-SCF₃ group, which are highly sensitive to their local environment. acs.org These probes can be incorporated into RNA or other biomolecules to study their complex structures and interactions directly within living cells, providing insights that are difficult to obtain with other methods. acs.org

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for preparing 3-(trifluoromethoxy)benzaldehyde, and how do reaction conditions influence regioselectivity?

- Answer : The compound is commonly synthesized via direct trifluoromethoxylation of benzaldehyde derivatives or through Suzuki-Miyaura cross-coupling reactions. For example, a regioselective trifluoromethoxylation using UV light mediation achieved a 57% NMR yield but resulted in a mixture of ortho, meta, and para isomers (ratio 2.3:2.3:1.0) . Optimizing reaction conditions (e.g., solvent polarity, temperature) and using directing groups can improve regioselectivity. Commercial sources often list purity ≥95% with isomer ratios confirmed via NMR .

Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?

- Answer : Key techniques include:

- and NMR : To confirm aldehyde proton signals (~9.95 ppm) and aromatic substitution patterns .

- NMR : Essential for distinguishing trifluoromethoxy isomers (e.g., δ -58.47 ppm for ortho, -58.71 ppm for meta isomers) .

- HRMS (ESI) : Validates molecular ion peaks (e.g., [M+H] at m/z 442.1222 for derivatives) .

Q. How can researchers ensure high purity of this compound during synthesis?

- Answer : Purification methods include:

- Column chromatography : Using silica gel with hexane/ethyl acetate gradients to separate isomers .

- Crystallization : Derivatives like crystalline piperazine salts achieve >96% purity, as confirmed by UPLC .

- Distillation : For bulk synthesis, fractional distillation under reduced pressure minimizes impurities .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence reactivity in cross-coupling reactions?

- Answer : The strong electron-withdrawing nature of the trifluoromethoxy group (-OCF) enhances electrophilic aromatic substitution at the meta position. In Suzuki-Miyaura reactions, this group stabilizes boronate intermediates, enabling efficient coupling with aryl halides (e.g., 15% yield in Pd-catalyzed reactions with 4-methylpiperazine derivatives) . Computational studies (DFT) are recommended to model charge distribution and predict regiochemical outcomes.

Q. What strategies resolve contradictions in reported yields for derivatives of this compound?